molecular formula C10H9F6NO B15239216 (S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol

(S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol

Cat. No.: B15239216
M. Wt: 273.17 g/mol
InChI Key: IKDVCMONKGAXHP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is a chiral compound with significant importance in various fields, including pharmaceuticals and organic synthesis. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This reduction can be catalyzed by whole cells of microorganisms such as Candida tropicalis or Trichoderma asperellum under specific conditions. For instance, the reaction can be carried out in a phosphate buffer (0.2 M, pH 8.0) at 30°C with a shaking speed of 200 rpm .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using natural deep-eutectic solvents (NADES) and altering the respiratory pattern of the biocatalyst. The use of choline chloride:trehalose (1:1 molar ratio) in the reaction system has been shown to increase cell membrane permeability and reduce cytotoxicity, thereby enhancing the yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Acts as an intermediate in the synthesis of bioactive compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting lipid metabolism and cardiovascular diseases.

    Industry: Employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to the modulation of biological pathways. For instance, it can inhibit enzymes involved in lipid metabolism, thereby exerting lipid-lowering effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol
  • 3,5-Bis(trifluoromethyl)phenyl ethanol
  • 3,5-Bis(trifluoromethyl)acetophenone

Uniqueness

(S)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is unique due to its chiral nature and the presence of trifluoromethyl groups, which confer enhanced chemical stability and biological activity. Compared to its analogs, it exhibits higher selectivity and potency in biological applications .

Properties

Molecular Formula

C10H9F6NO

Molecular Weight

273.17 g/mol

IUPAC Name

(2S)-2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H9F6NO/c11-9(12,13)6-1-5(8(17)4-18)2-7(3-6)10(14,15)16/h1-3,8,18H,4,17H2/t8-/m1/s1

InChI Key

IKDVCMONKGAXHP-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.